

The Genesis of a Reagent: A Technical History of Trimethyl(phenyl)tin

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Compound of Interest

Compound Name: Trimethyl(phenyl)tin

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Executive Summary

Trimethyl(phenyl)tin, a cornerstone reagent in modern synthetic chemistry, represents a confluence of nearly two centuries of organometallic exploration. This guide provides an in-depth technical overview of its discovery, the evolution of its synthesis, and its establishment as a critical tool for carbon-carbon bond formation. We will delve into the foundational principles that enabled its creation, from the pioneering work on organotins in the 19th century to the development of robust, high-yield synthetic protocols. Particular focus is given to the causality behind experimental choices in its synthesis and its pivotal role in the advancement of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the history and application of this versatile organostannane.

A Historical Perspective: The Dawn of Organotin Chemistry

The story of **trimethyl(phenyl)tin** begins not with its own synthesis, but with the birth of organotin chemistry itself. In 1849, English chemist Edward Frankland first reported the synthesis of an organotin compound, diethyltin diiodide^[1]. This was followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce various alkyltin compounds, an event often cited as the true beginning of the field.

These early discoveries laid the groundwork for a century of exploration. Key figures such as Albert Ladenburg in Germany, who investigated mixed tin alkyls, and Charles A. Kraus in the United States, who conducted extensive studies on metallo-organic compounds including trimethylstannyl chloride in the 1920s, were instrumental in developing the fundamental knowledge of tin-carbon bond formation[2][3]. The discovery and refinement of the Grignard reaction in the early 1900s provided a powerful and versatile method for creating Sn-C bonds, dramatically accelerating the growth of organometallic chemistry[1].

While a definitive "first synthesis" publication for **trimethyl(phenyl)tin** is not readily apparent in the historical literature, its creation was the logical and inevitable outcome of this foundational period. The ability to form both tin-alkyl and tin-aryl bonds separately made the synthesis of mixed organotins, like **trimethyl(phenyl)tin**, an achievable goal for the pioneers of the early 20th century.

The Synthesis of Trimethyl(phenyl)tin: From Classical Methods to Modern Protocols

The preparation of **trimethyl(phenyl)tin** has evolved significantly, driven by the demand for higher yields, greater purity, and improved safety. The methodologies can be broadly categorized into classical Grignard-based approaches and more modern palladium-catalyzed coupling reactions.

The Foundational Approach: The Grignard Reaction

The most traditional and conceptually straightforward synthesis of **trimethyl(phenyl)tin** involves the reaction of a phenyl Grignard reagent with a trimethyltin halide. This classic nucleophilic substitution reaction remains a viable method for laboratory-scale synthesis.

The causality of this experimental design is rooted in the polarity of the reagents. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, rendering the phenyl group nucleophilic. This nucleophile readily attacks the electrophilic tin atom in trimethyltin chloride, displacing the chloride leaving group to form the desired C-Sn bond. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are critical as they stabilize the Grignard reagent and do not possess acidic protons that would quench it[4][5].

Disclaimer: This protocol is for informational purposes only. All work with organotin compounds should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as they are highly toxic.

Materials:

- Magnesium turnings
- Bromobenzene, anhydrous
- Trimethyltin chloride
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- **Apparatus Setup:** All glassware must be rigorously dried in an oven overnight and assembled under a dry nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
- **Grignard Reagent Formation:** Place magnesium turnings in the flask. Add a small crystal of iodine. A solution of anhydrous bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.
- A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
- Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

- Reaction with Trimethyltin Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of trimethyltin chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
- Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
- The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield **trimethyl(phenyl)tin** as a colorless liquid.



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Caption: Workflow for the Grignard synthesis of **Trimethyl(phenyl)tin**.

Modern Advancements: Palladium-Catalyzed Synthesis

A more contemporary and highly efficient method for synthesizing **trimethyl(phenyl)tin** involves the palladium-catalyzed cross-coupling of an aryl halide with a distannane, a variant of the Stille reaction. A notable example was reported in the Journal of Organometallic Chemistry in 1981 by Azizian, Eaborn, and Pidcock, who described the reaction of iodobenzene with hexamethyldistannane.

This approach offers significant advantages in terms of yield and functional group tolerance compared to the Grignard method. The catalytic cycle, a hallmark of palladium chemistry, allows for the efficient formation of the C-Sn bond under relatively mild conditions.

Reaction: Iodobenzene + Hexamethyldistannane → **Trimethyl(phenyl)tin** + Trimethyltin iodide

Conditions (based on Azizian et al., 1981):

- Catalyst: bis(triphenylphosphine)palladium(II) dibromide
- Solvent: Toluene
- Temperature: 115°C
- Time: 15 hours (in a sealed ampoule)
- Reported Yield: 96%^[6]

This method showcases the power of transition metal catalysis in organometallic synthesis, providing a high-yield pathway that avoids the use of highly reactive and sensitive Grignard reagents.

// Invisible edges to enforce layout Iodobenzene -> Catalyst [style=invis];
Hexamethyldistannane -> Catalyst [style=invis]; }

Caption: Palladium-catalyzed synthesis of **Trimethyl(phenyl)tin**.

Physicochemical Properties and Data

Understanding the physical and chemical properties of **trimethyl(phenyl)tin** is essential for its safe handling and effective use in synthesis. It is a colorless, volatile liquid with a high degree of toxicity.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₄ Sn	[7]
Molecular Weight	240.92 g/mol	[7]
Appearance	Colorless liquid	
Density	1.327 g/mL at 25 °C	[7]
Melting Point	-51 °C	[7]
Boiling Point	88 °C at 16 mmHg	[7]
Refractive Index (n _{20/D})	1.5357	[7]

The Rise to Prominence: Application in Stille Cross-Coupling

The most significant application of **trimethyl(phenyl)tin**, and the primary reason for its widespread use, is as a phenyl group transfer agent in the Stille cross-coupling reaction[2]. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.

The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of the non-transferring groups on the tin atom is crucial for the reaction's efficiency. **Trimethyl(phenyl)tin** is often superior to its tributyl(phenyl)tin counterpart for a key reason: steric hindrance. The smaller methyl groups facilitate a faster rate of transmetalation—the step where the phenyl group is transferred from tin to the palladium catalyst—which is often the rate-determining step of the cycle. This enhanced reactivity leads to higher yields and shorter reaction times.

Conclusion

From its conceptual origins in the 19th-century explorations of organometallic chemistry to its synthesis via classical Grignard reactions and modern catalytic methods, **trimethyl(phenyl)tin** has a rich history. Its journey from a chemical curiosity to an indispensable reagent is a testament to the relentless progress of synthetic chemistry. Today, its role in constructing complex molecular architectures through the Stille reaction makes it a vital tool in

pharmaceuticals, materials science, and academic research, underscoring the enduring legacy of the pioneers who first dared to bond carbon with tin.

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